Cas no 2248285-52-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate structure
2248285-52-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate
CAS No:2248285-52-9
MF:C20H20N2O5
MW:368.383205413818
CID:6030122
PubChem ID:165723911
Update Time:2025-07-09

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate
    • 2248285-52-9
    • EN300-6521063
    • Inchi: 1S/C20H20N2O5/c1-12-10-17(13(2)21(12)14-6-5-9-26-11-14)20(25)27-22-18(23)15-7-3-4-8-16(15)19(22)24/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3
    • InChI Key: HVBDBHXPPQBECS-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)N1C(C)=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1C

Computed Properties

  • Exact Mass: 368.13722174g/mol
  • Monoisotopic Mass: 368.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 77.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate

Compound CAS No 2248285-52-9: A Comprehensive Overview

The compound identified by the CAS registry number 2248285-52-9, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylate, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique structural and functional properties. The molecule's structure features a combination of isoindole and pyrrole moieties, which are known for their versatility in chemical synthesis and biological activity.

Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis and characterization of this compound in greater depth. The isoindole ring system, a derivative of indole, is particularly interesting due to its aromaticity and ability to participate in various chemical reactions. The presence of the pyrrole moiety further enhances the compound's reactivity and potential for functionalization. Studies have shown that this compound can be synthesized through multi-step processes involving coupling reactions, oxidation, and cyclization steps. These methods have been optimized to achieve high yields and purity levels, making it suitable for both academic research and industrial applications.

The structural complexity of 1,3-dioxo-2,3-dihydro-1H-isoindol and its derivatives has led to their investigation in the field of medicinal chemistry. Researchers have explored the potential of this compound as a precursor for drug development. For instance, its ability to form bioisosteres and mimic natural product structures makes it a valuable tool in designing novel therapeutic agents. Recent studies have highlighted its role in modulating enzyme activity and targeting specific biological pathways, which could pave the way for new treatments in oncology and neurodegenerative diseases.

In addition to its medicinal applications, this compound has shown promise in materials science. The pyrrole carboxylate group within its structure contributes to its ability to form coordination polymers and metalloorganic frameworks (MOFs). These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies. Recent breakthroughs in MOF synthesis have utilized this compound as a building block, demonstrating its versatility in creating porous materials with tunable properties.

The oxan ring system present in the molecule adds another layer of functionality. Oxazolidinones and related compounds are known for their stability under various reaction conditions and their ability to act as protecting groups in organic synthesis. This feature makes the compound particularly useful in peptide synthesis and other areas requiring precise control over functional group reactivity.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of this compound. Understanding its fate in natural ecosystems is crucial for assessing its environmental impact. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. These findings are essential for developing sustainable chemical processes that minimize ecological footprint.

In conclusion, the compound with CAS number 2248285-52-9, or 1,3-dioxo-2,3-dihydro-1H-isoinodol, represents a versatile building block with diverse applications across multiple disciplines. Its unique structural features make it a valuable asset in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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